2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole
Description
The compound 2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole features a 1H-1,3-benzodiazole core substituted at position 1 with an isopropyl group and at position 2 with a complex bicyclic moiety. This bicyclic substituent comprises an octahydropyrrolo[3,4-c]pyrrole system linked via a carbonyl group to a 3-(difluoromethyl)-1-methyl-1H-pyrazole ring.
Notably, benzodiazole derivatives are recognized for diverse pharmacological activities, including antimicrobial and antifungal properties .
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N6O/c1-13(2)30-18-7-5-4-6-17(18)25-22(30)29-10-14-8-28(9-15(14)11-29)21(31)16-12-27(3)26-19(16)20(23)24/h4-7,12-15,20H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUGBOOEKRREQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CN(N=C5C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole (CAS Number: 2415519-11-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and applications in various fields, particularly in medicine and agriculture.
Chemical Structure and Synthesis
The compound features a unique structure comprising several functional groups that contribute to its biological activity. The synthesis of this compound involves multiple steps, typically starting from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a key intermediate. The reaction conditions often include the use of thionyl chloride to form acyl chlorides, followed by further reactions to build the final structure .
Biological Activity
The biological activity of this compound primarily stems from its interaction with specific molecular targets. Key areas of activity include:
1. Antifungal Activity
Research indicates that derivatives of the pyrazole moiety, including those similar to our compound, exhibit significant antifungal properties. For example, compounds with the difluoromethyl group have been shown to inhibit succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain of fungi. This inhibition leads to fungicidal effects against various phytopathogenic fungi .
The mechanism through which this compound exerts its antifungal effects is primarily through the inhibition of SDH. The difluoromethyl group enhances binding affinity to the enzyme's active site by forming strong hydrogen bonds. Additionally, the hydrophobic interactions facilitated by the pyrazole and pyrrolopyrrole rings stabilize the compound-enzyme complex .
Case Studies
Several studies have highlighted the effectiveness of pyrazole derivatives in agricultural applications:
- Study on Fungicidal Efficacy : A comparative study demonstrated that certain derivatives exhibited higher antifungal activity than established fungicides like boscalid against Zymoseptoria tritici, a significant pathogen affecting wheat crops .
- Structure-Activity Relationship (SAR) Analysis : SAR studies have shown that modifications in the structure can significantly alter biological activity. For instance, substituents on the pyrazole ring were found to enhance antifungal potency through improved interaction with target enzymes .
Research Findings
A summary of key research findings on the biological activity of this compound is presented in Table 1.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is .
Agricultural Applications
The difluoromethylpyrazole derivatives have been extensively studied for their fungicidal properties. The pyrazole ring is a common scaffold in fungicides due to its effectiveness against a wide range of fungal pathogens.
Fungicidal Activity
Research indicates that compounds containing the difluoromethylpyrazole structure exhibit significant activity against various phytopathogenic fungi. For instance:
- Inhibition of Succinate Dehydrogenase : Many pyrazole derivatives function as succinate dehydrogenase inhibitors, which disrupt the mitochondrial respiration of fungi, leading to their death. This mechanism has been effectively utilized in the development of several commercial fungicides like fluxapyroxad and bixafen .
Anti-inflammatory Properties
Compounds similar to 2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole have shown potential as anti-inflammatory agents. The presence of the benzodiazole ring enhances interactions with biological targets involved in inflammatory pathways.
Antibacterial and Antiviral Activity
Research has indicated that pyrazole derivatives can also exhibit antibacterial and antiviral properties. The structural diversity allows for modifications that can enhance efficacy against specific pathogens.
Case Study 1: Fungicidal Efficacy
A study conducted by researchers demonstrated that a related difluoromethylpyrazole compound effectively controlled Alternaria species in crops such as tomatoes and potatoes. The compound showed superior performance compared to existing fungicides, suggesting its potential for commercial use .
Case Study 2: Anti-inflammatory Activity
In another study, derivatives of pyrazoles were tested for their anti-inflammatory effects in animal models. The results indicated a significant reduction in inflammatory markers when treated with these compounds, highlighting their therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1H-1,3-Benzodiazole Derivatives
The following table highlights key structural and functional differences between the target compound and related benzodiazole derivatives:
Key Observations:
Substituent Diversity : The target compound’s substituents (difluoromethyl-pyrazole and bicyclic pyrrolopyrrole) distinguish it from simpler benzodiazole derivatives like thiazole- or imidazole-substituted analogs. These groups may enhance lipophilicity and target selectivity .
Biological Activity : While the target compound’s activity is undocumented, other benzodiazoles exhibit antimicrobial and antifungal effects. For example, thiazole-substituted derivatives act as broad-spectrum fungicides , and halogenated analogs show binding affinity to bacterial cell wall proteins .
Computational and Molecular Insights
Noncovalent Interactions
The difluoromethyl group in the target compound may participate in hydrogen bonding and dipole interactions, similar to fluorophenyl-substituted pyrazolines studied in Molecules (2013) .
Docking Studies
Benzodiazole derivatives with antimicrobial activity (e.g., from ) bind to S. aureus ClFA with energies of -7 to -5 kcal/mol . The target compound’s bulky substituents might sterically hinder binding to similar targets, though its difluoromethyl group could improve affinity compared to non-fluorinated analogs.
Q & A
Q. What are the established synthetic routes for constructing the pyrrolo[3,4-c]pyrrole core in this compound?
The pyrrolo[3,4-c]pyrrole moiety is typically synthesized via cyclocondensation or cyclization reactions. For example, pyrazole derivatives are often prepared using cyclocondensation of carbonyl precursors with hydrazines or their analogs . In related studies, cyclization of ethyl acetoacetate with phenylhydrazine yielded pyrazole intermediates, which were further functionalized via hydrolysis or coupling reactions . For the octahydropyrrolo[3,4-c]pyrrole system, ring-closing strategies using amine-protected intermediates or catalytic hydrogenation may be employed, as seen in analogous bicyclic amine syntheses .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions and stereochemistry. For example, in pyrazole derivatives, coupling constants and splitting patterns distinguish between regioisomers .
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry. Studies on similar pyrazole-triazole hybrids used single-crystal diffraction to resolve dihedral angles and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for halogenated or fluorinated analogs .
Q. How can computational methods aid in predicting the reactivity of the difluoromethyl pyrazole moiety?
Density Functional Theory (DFT) calculations can model electrophilic/nucleophilic sites. For instance, Fukui indices or Mulliken charges predict reactivity at the pyrazole carbonyl group, guiding functionalization strategies . Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, as demonstrated for pyrazole-based carbonic anhydrase inhibitors .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during the coupling of the pyrazole-carbonyl group to the pyrrolo-pyrrole system?
Regioselectivity is influenced by steric and electronic factors. In triazole-pyrazole hybrids, pre-functionalization of the pyrrolo-pyrrole nitrogen with protecting groups (e.g., Boc) directs coupling to the desired position . Catalytic methods, such as Pd-mediated cross-coupling, have been used to attach aryl/heteroaryl groups with >90% regioselectivity in similar systems .
Q. How can contradictory spectral data (e.g., NMR vs. crystallography) be resolved for this compound?
Discrepancies often arise from dynamic effects (e.g., tautomerism). For example, crystallography may reveal a single tautomer, while NMR shows equilibrium states. Variable-temperature NMR or solvent-dependent studies can clarify such issues, as applied to pyrazoline derivatives . Additionally, hybrid DFT-NMR calculations (e.g., using Gaussian) reconcile experimental and theoretical spectra .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) using 4-nitrophenyl acetate as a substrate .
- Cellular Uptake : LC-MS/MS quantification in cell lysates, validated via isotopic labeling .
- Anticonvulsant Screening : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodent models, as used for pyrazole carbothioamides .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
